

Boc-3,5-diiodo-L-tyrosine as a building block in peptide synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Boc-3,5-diiodo-L-tyrosine*

Cat. No.: *B558194*

[Get Quote](#)

An In-depth Technical Guide to **Boc-3,5-diiodo-L-tyrosine** as a Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3,5-diiodo-L-tyrosine is a specialized amino acid derivative that serves as a crucial building block in the synthesis of peptides for pharmaceutical and biochemical research.^{[1][2]} Its unique structure, featuring two iodine atoms on the aromatic ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, imparts valuable properties to synthetic peptides.^{[2][3]} The presence of iodine enhances biological activity and stability and makes it suitable for radiolabeling applications in medical imaging.^{[1][2]} This guide provides a comprehensive overview of its properties, its application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.

Physicochemical Properties

Boc-3,5-diiodo-L-tyrosine is a white to off-white solid with specific characteristics that are critical for its use in synthesis.^[2] A summary of its key properties is presented below.

Property	Value	Reference
CAS Number	62129-53-7	[2] [4]
Molecular Formula	C ₁₄ H ₁₇ I ₂ NO ₅	[2] [4]
Molecular Weight	533.33 g/mol	[2] [5]
Appearance	White to off-white solid	[2]
Purity	≥ 99% (HPLC)	[2] [5]
Melting Point	168 - 171 °C	[2]
Optical Rotation	[a] ²⁰ /D = 40 ± 1 ° (c=1 in Dioxane)	[2]
Storage Conditions	0 - 8 °C	[2] [5]

Role and Application in Peptide Synthesis

The incorporation of **Boc-3,5-diiodo-L-tyrosine** into peptide chains is a strategic choice for modifying the properties of the final molecule. It is utilized in the synthesis of peptide-based drugs and novel therapeutic agents.[\[1\]](#)

- Enhanced Biological Activity: The di-iodinated aromatic ring can significantly alter the conformation and binding affinity of peptides to their biological targets.[\[1\]](#) Halogen bonds introduced by the iodine atoms can enhance peptide affinity and selectivity for receptors.[\[6\]](#)
- Radiolabeling: The iodine atoms provide a site for the introduction of radioactive isotopes (e.g., ¹²⁴I, ¹³¹I), making the resulting peptides valuable as probes for diagnostic imaging techniques like Positron Emission Tomography (PET).[\[2\]](#)[\[7\]](#)[\[8\]](#)
- Structural Probe: As a non-canonical amino acid, it serves as a probe to study peptide-protein interactions and the structural requirements for biological activity.
- Thyroid Hormone Research: Due to its structural similarity to thyroid hormones, it is used in the study of their analogs and metabolic pathways.[\[1\]](#)[\[5\]](#)[\[9\]](#)

The tert-butyloxycarbonyl (Boc) protecting group on the α -amino function is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS). This group is stable under the conditions required for peptide bond formation but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[3][10]

However, the bulky nature of both the di-iodo-substituted side chain and the Boc group can introduce significant steric hindrance. This can slow reaction rates and lead to incomplete coupling, necessitating the use of more potent coupling reagents and potentially longer reaction times to achieve high yields.[11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, incorporation, and purification of peptides containing 3,5-diiodo-L-tyrosine.

Synthesis of Boc-3,5-diiodo-L-tyrosine

While typically purchased from commercial suppliers, the synthesis of **Boc-3,5-diiodo-L-tyrosine** can be achieved from its precursor, Boc-L-tyrosine. A general strategy involves the direct iodination of the electron-rich phenolic ring.

- Dissolve Boc-L-tyrosine in a suitable solvent mixture.
- Add an iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. The reaction is often performed in the presence of a base.
- A simple method involves iodinating tyrosine with iodine in the presence of sodium iodide in aqueous ethylamine.[12]
- Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.
- Upon completion, quench the reaction and perform an aqueous workup.
- Purify the product by crystallization or column chromatography to yield **Boc-3,5-diiodo-L-tyrosine**.

Incorporation into Peptides via Boc-SPPS

This protocol describes the manual incorporation of **Boc-3,5-diiodo-L-tyrosine** into a peptide sequence on a solid support using standard Boc/Bzl chemistry.

1. Resin Preparation and N-terminal Boc Deprotection:

- Start with a suitable resin (e.g., PAM or MBHA resin) pre-loaded with the first C-terminal amino acid.
- Swell the resin in dichloromethane (DCM) for 30 minutes.
- To remove the N-terminal Boc group, treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a second treatment for 20-30 minutes.
- Wash the resin thoroughly with DCM (3x), isopropanol (2x), and finally with N,N-dimethylformamide (DMF) (3x) to remove residual acid.[11]
- Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).[11]
- Wash the resin again with DMF (3x) to prepare for coupling.

2. Coupling of **Boc-3,5-diiodo-L-tyrosine**:

- Due to potential steric hindrance, a potent coupling reagent is recommended.[11] The use of uronium/aminium salts like HATU or HBTU is often more effective than carbodiimides.[11]
- Activation: In a separate vessel, pre-activate **Boc-3,5-diiodo-L-tyrosine** (2-3 equivalents relative to resin loading) with a suitable coupling reagent like HATU (2-2.9 equivalents) and HOBT (2-3 equivalents) in DMF for several minutes.[11]
- Coupling Reaction: Add DIEA (4-6 equivalents) to the activation mixture and immediately add the solution to the neutralized, deprotected resin.[11]
- Agitate the reaction vessel at room temperature for 1-4 hours. Longer coupling times may be necessary.[11]

- Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling with fresh reagents may be required.[11]
- Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[11]

3. Peptide Chain Elongation:

- Repeat the deprotection and coupling cycles for each subsequent amino acid in the desired sequence.

4. Final Cleavage and Deprotection:

- After the final amino acid has been coupled, perform a final Boc deprotection.
- Wash the peptide-resin with DCM and dry it under a vacuum.
- Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (like Bzl ethers on Tyr, if present) using a strong acid cocktail. A common reagent is anhydrous Hydrogen Fluoride (HF) with a scavenger like anisole at 0 °C for 1-2 hours. Alternatively, Trifluoromethanesulfonic acid (TFMSA) can be used.
- After cleavage, precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
- Dry the crude peptide pellet under a vacuum.

Peptide Purification and Analysis

The crude product obtained after synthesis contains the target peptide along with impurities such as truncated or deletion sequences.[13]

1. Purification:

- The standard and most effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[\[13\]](#)[\[14\]](#)
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or acetonitrile) and dilute with the initial mobile phase (Solvent A).
- Use a C18-modified silica stationary phase.[\[13\]](#)
- Elute the peptide using a gradient of an organic modifier (Solvent B: typically acetonitrile + 0.1% TFA) in an aqueous buffer (Solvent A: typically water + 0.1% TFA).[\[13\]](#)
- Monitor the elution profile using UV detection at 210–220 nm.[\[13\]](#)
- Collect fractions corresponding to the main peak of the target peptide.

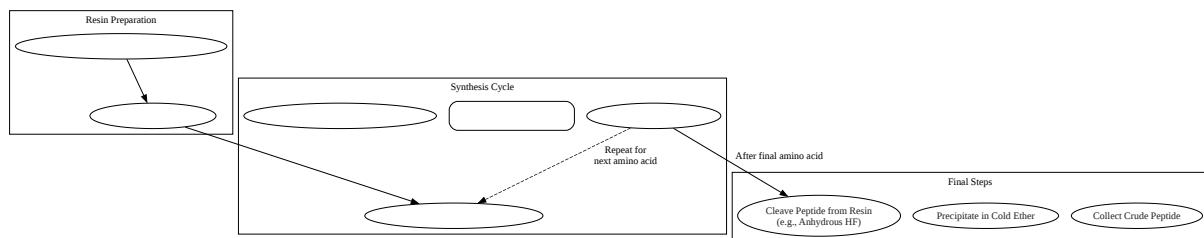
2. Analysis and Characterization:

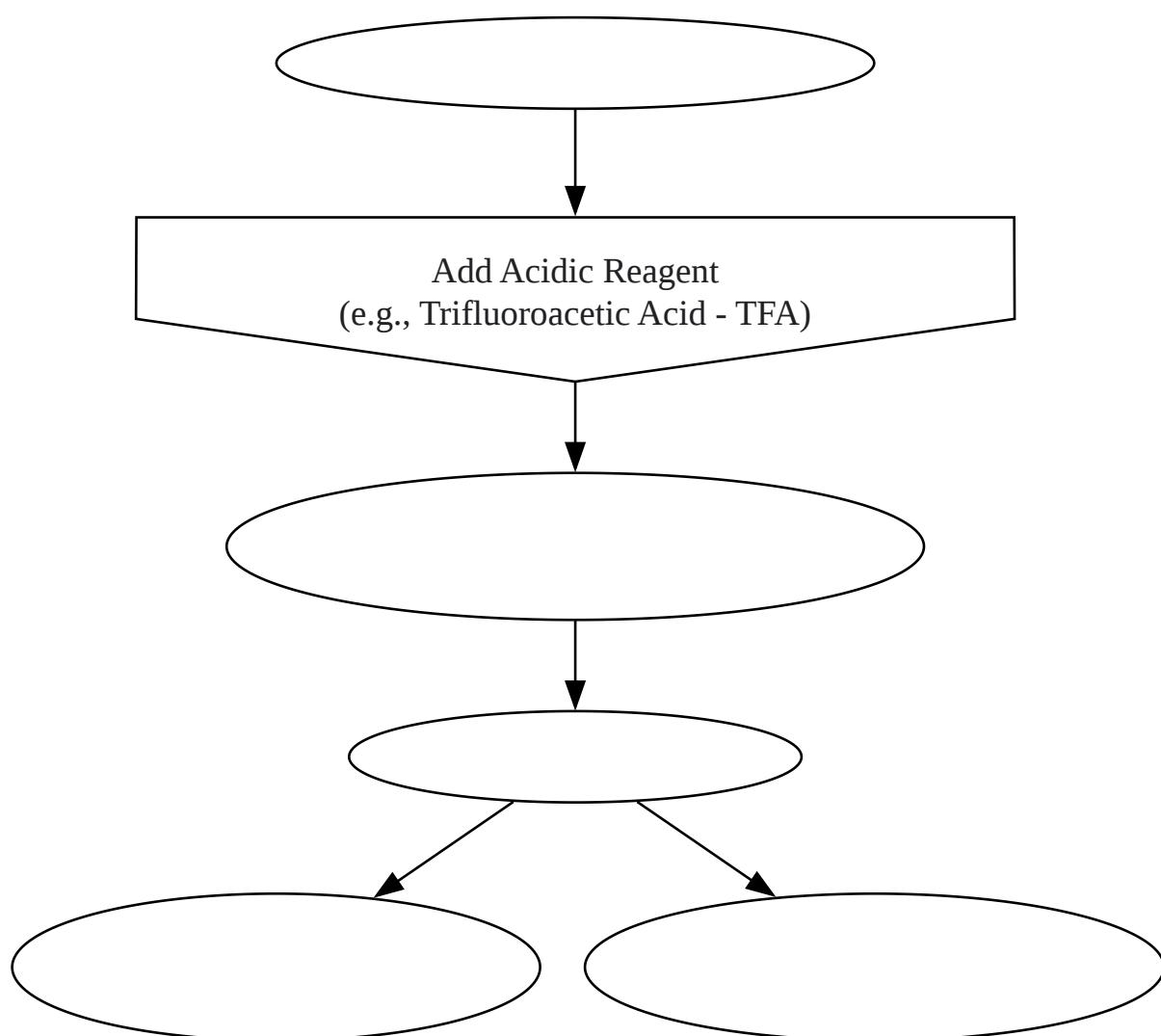
- Analyze the collected fractions by analytical RP-HPLC to confirm purity.
- Confirm the identity and correct molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS).[\[14\]](#)
- Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[\[13\]](#)

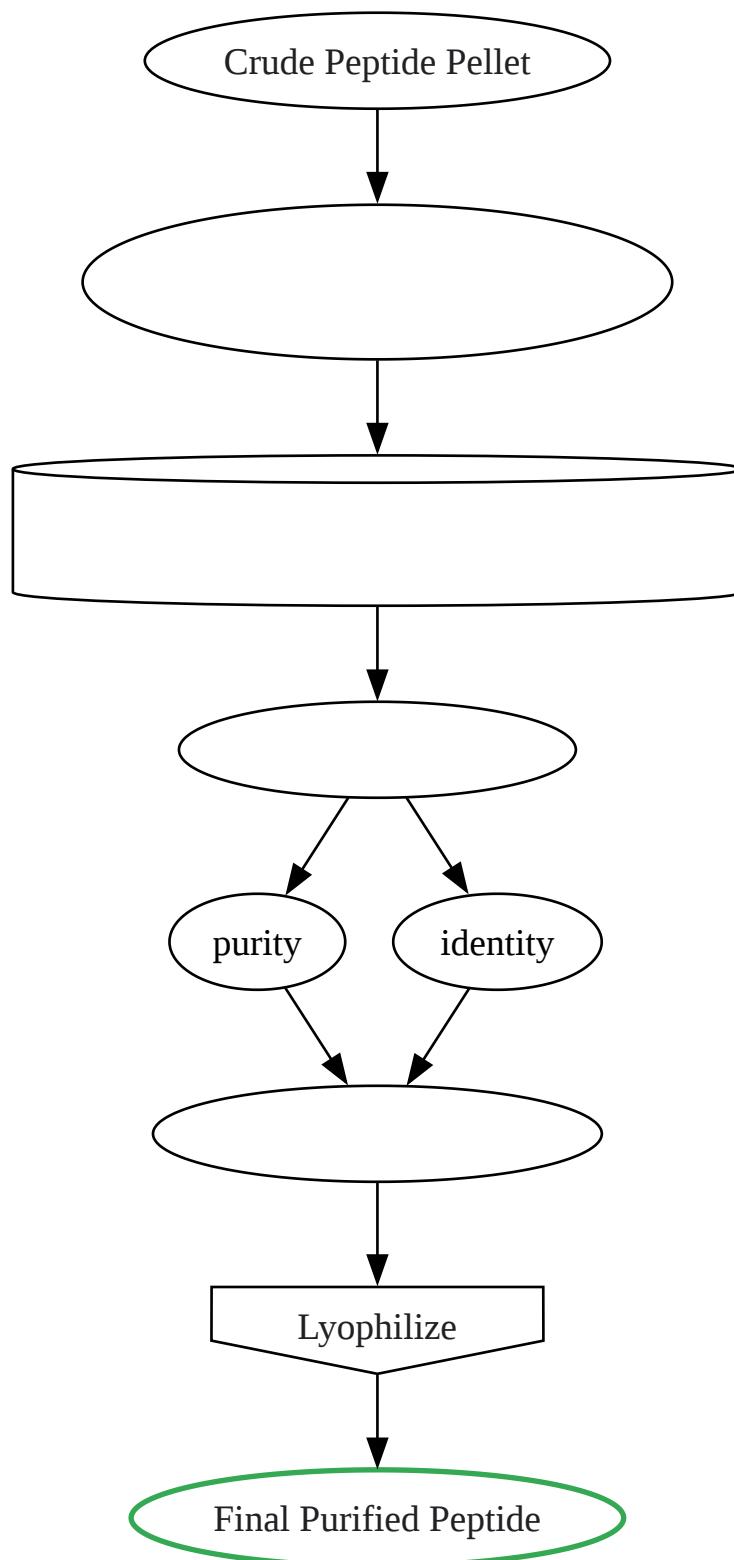
Quantitative Data Summary

The efficiency of incorporating **Boc-3,5-diiodo-L-tyrosine** can vary based on the peptide sequence and synthesis conditions. The following tables provide typical parameters and expected outcomes to guide optimization.

Table 1: Comparison of Coupling Conditions for Hindered Amino Acids


Coupling Reagent	Equivalents (AA:Reagent:B ase)	Coupling Time	Monitoring	Expected Efficiency
DIC/HOBt	1 : 3 : -	2 - 4 hours	Kaiser Test	Moderate; may require double coupling[11]
HBTU/DIEA	1 : 2.9 : 6	30 - 60 min	Kaiser Test	>95%[14]
HATU/DIEA	1 : 2.9 : 6	20 - 45 min	Kaiser Test	>95%; Recommended for hindered residues[11]
PyBOP/DIEA	1 : 3 : 6	30 - 90 min	Kaiser Test	>95%[14]


Table 2: Illustrative Peptide Purification and Yield Data


Peptide Sequence	Crude Purity (by HPLC)	Purification Method	Final Purity (by HPLC)	Overall Yield
Ac-Gly-Tyr(I ₂)-Ala-NH ₂	~65%	Preparative RP-HPLC	>98%	15-25%
H-Phe-Leu-Tyr(I ₂)-Gly-NH ₂	~50%	Preparative RP-HPLC	>98%	10-20%
Ac-Arg-Gly-Tyr(I ₂)-Asp-NH ₂	~60%	Preparative RP-HPLC	>95%	12-22%

Note: Yields are highly dependent on the peptide length, sequence, and efficiency of each synthesis and purification step.

Visualizations: Workflows and Mechanisms

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3',5'-Diodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. 3,5-Diodo-L-tyrosine dihydrate synthesis - chemicalbook [chemicalbook.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Boc-3,5-diiodo-L-tyrosine as a building block in peptide synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558194#boc-3-5-diiodo-l-tyrosine-as-a-building-block-in-peptide-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com